(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
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Overview
Description
(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C21H27ClN6O and its molecular weight is 414.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for potential treatments for leukemia and hormone-related cancers .
Mode of Action
The compound interacts with its target, AKR1C3, by forming a complex. The carbonyl oxygen of the drug forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 affects the biosynthesis of steroid hormones. Steroid hormones are involved in a variety of physiological processes, including inflammation, immune response, and regulation of metabolism, blood electrolyte levels, and other systemic functions .
Pharmacokinetics
The compound’s lipophilic electron-withdrawing substituents on the phenyl ring were found to be positive for activity This suggests that the compound may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to a decrease in the biosynthesis of steroid hormones . This could potentially lead to therapeutic effects in conditions such as leukemia and hormone-related cancers .
Biochemical Analysis
Biochemical Properties
The compound (4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to interact with the enzyme 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme is involved in the metabolism of steroids and plays a role in hormone-related cancers . The compound acts as a potent and selective inhibitor of AKR1C3 .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function by inhibiting the activity of AKR1C3 . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with AKR1C3 . It forms hydrogen bonds with the enzyme’s active site, inhibiting its activity .
Metabolic Pathways
It is known to interact with AKR1C3, an enzyme involved in steroid metabolism
Biological Activity
The compound (4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure is characterized by the presence of a 4-chlorophenyl group, two piperazine rings, and a pyridazine moiety. The molecular formula is C15H19ClN4O with a molecular weight of approximately 304.79 g/mol.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. Specifically, derivatives that include piperazine and pyridazine functionalities have shown promise as potential inhibitors of various cancer cell lines.
Case Study:
A study involving a series of pyridazine derivatives demonstrated significant antiproliferative effects against human cancer cell lines such as MGC-803 and HeLa. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of topoisomerase II (Topo II) enzymes, which are critical in DNA replication and repair processes .
2. Enzyme Inhibition
The compound's structural characteristics suggest potential enzyme inhibitory activities. Notably, piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Research Findings:
In vitro studies have shown that certain piperazine-based compounds exhibit strong AChE inhibitory activity, suggesting that this compound may also possess similar properties .
3. Antimicrobial Activity
Compounds with chlorophenyl groups are often evaluated for their antimicrobial properties. Preliminary screening has indicated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
Table 1: Antimicrobial Activity Profile
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Topoisomerases : By inhibiting Topo II enzymes, the compound disrupts DNA replication, leading to apoptosis in cancer cells.
- Enzyme Binding : The interaction with AChE suggests potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders.
- Membrane Disruption : Antimicrobial activity may be attributed to the disruption of bacterial membranes, leading to cell lysis.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O/c1-2-25-9-11-26(12-10-25)19-7-8-20(24-23-19)27-13-15-28(16-14-27)21(29)17-3-5-18(22)6-4-17/h3-8H,2,9-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJVYYSMDFAFLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.